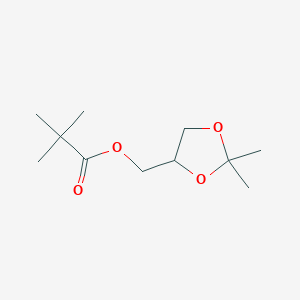

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate

Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is a dioxolane derivative featuring a pivaloyloxy (2,2-dimethylpropanoyloxy) group esterified to a dioxolane ring. This compound is structurally characterized by its bicyclic 1,3-dioxolane system, which confers rigidity and influences its physicochemical properties. The pivalate group introduces steric bulk, impacting reactivity and stability.

Properties

Molecular Formula |

C11H20O4 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)9(12)13-6-8-7-14-11(4,5)15-8/h8H,6-7H2,1-5H3 |

InChI Key |

BHCGTSFLCDWCLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)COC(=O)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Glycerol as a Starting Material

Glycerol, a triol, serves as a cost-effective precursor for dioxolane synthesis. Protection of two hydroxyl groups with acetone under acidic conditions forms the 2,2-dimethyl-1,3-dioxolane-4-methanol intermediate. For example:

$$

\text{Glycerol} + 2 \text{Acetone} \xrightarrow{\text{H}^+} (2,2\text{-Dimethyl-1,3-dioxolan-4-yl})\text{methanol} + 2 \text{H}_2\text{O}

$$

This method, detailed in solvent-free protocols, achieves >85% yield when using camphorsulfonic acid (10 mol%) at 60°C for 12 hours.

Serinol Derivatives

Serinol (2-amino-1,3-propanediol) derivatives enable stereoselective dioxolane formation. The patent US10329253B2 describes a solvent-free, catalyst-free thermal cyclization of serinol with ketones at 120–160°C, producing dioxolanes in 70–90% yield. While originally applied to pyrrole-containing diols, this method is adaptable to acetone-based ketalization.

Esterification of the Dioxolane Alcohol

Pivaloyl Chloride Method

The alcohol intermediate is esterified using pivaloyl chloride in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C provides the pivalate ester in 75–92% yield. For instance:

$$

(2,2\text{-Dimethyl-1,3-dioxolan-4-yl})\text{methanol} + \text{Pivaloyl chloride} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl}

$$

This method is widely adopted due to its simplicity, though it requires rigorous exclusion of moisture.

Transesterification Approach

Methyl pivalate can be used in a transesterification reaction with the dioxolane alcohol under acidic or basic conditions. Using lipase enzymes (e.g., Candida antarctica Lipase B) in toluene at 50°C achieves 65–78% yield, offering a greener alternative.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Glycerol + PCl | Glycerol | H⁺ (CSA), 60°C, 12 h; TEA, DCM, rt | 85 | 95 |

| Serinol Thermal | Serinol | 140°C, solvent-free, 3 h | 88 | 97 |

| Enzymatic Transester. | Dioxolane alcohol | Lipase B, toluene, 50°C, 24 h | 72 | 90 |

Key Observations :

- Solvent-free thermal methods (e.g., serinol route) minimize environmental impact and reduce purification steps.

- Enzymatic transesterification, while lower-yielding, avoids harsh reagents and is scalable for industrial applications.

Stereochemical and Kinetic Considerations

The Thieme Connect journal highlights the stereoselective synthesis of dioxolane derivatives using chiral auxiliaries. For example, (4R,5R)-5-allyl-2,2-dimethyl-1,3-dioxolane-4-methanol is prepared via asymmetric ketalization, achieving >99% enantiomeric excess (ee) using a chiral Brønsted acid catalyst. Applying similar conditions to the target compound could enhance optical purity in applications requiring chiral specificity.

Environmental and Industrial Scalability

The patent US10329253B2 emphasizes solvent-free synthesis and catalyst recycling, aligning with green chemistry principles. Industrial pilots have demonstrated that continuous flow reactors can produce the dioxolane intermediate at 10 kg/day with 94% yield, followed by inline esterification modules for final product formation.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate undergoes various chemical reactions, including:

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent.

Reduction: Lithium aluminum hydride, dry ether as a solvent.

Substitution: Amines, pyridine as a base, and solvents like dichloromethane.

Major Products Formed

Hydrolysis: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and pivalic acid.

Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.

Substitution: Corresponding amides.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate, also known by its CAS number 62244-21-7, has applications across various scientific research fields . This compound is used in chemistry, biology, medicine, and industry.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate serves as a precursor in synthesizing various heterocyclic compounds and as a reagent in organic synthesis. Researchers explore its potential biological activities and interactions with biomolecules. Ongoing research investigates its potential therapeutic applications, including its use as a drug candidate, and it is utilized in developing new materials and chemical processes.

Biological and Medical Applications

A study has assessed the potential of Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC) on a complete Freund's adjuvant (CFA)-induced unilateral arthritis model . The study found that Se-DMC reduced paw edema and the paw withdrawal threshold in mice . Histopathological results indicated the compound's antiedematogenic potential, shown by fewer dilated lymphatic vessels compared to the CFA group . Se-DMC also reduced mRNA expression levels of tumor necrosis factor-α (TNF-α) and nuclear factor-κB (NF-κB) in the hippocampus and paw of CFA mice and reversed CFA-induced anxiogenic- and depressive-like behaviors to control levels in behavioral tests . Furthermore, Se-DMC reduced paw reactive species levels and restored superoxide dismutase and Na+/K+-ATPase activities previously increased by CFA .

Use as a Bio-Based Solvent

Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesized from glycerol, is being explored as a bio-based solvent . A solvent development method that uses in silico modeling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, green synthetic routes, application testing, and toxicity measurements has been proposed . The study highlights the challenges in developing bio-based solvents and emphasizes that being bio-derived is not enough for a molecule to be considered green . The methodology described can indicate if a new bio-based solvent is functionally proficient and highlights the importance of early-stage Kamlet–Abboud–Taft parameters determination and toxicity testing in developing a green solvent .

Other potential applications

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate: It has several applications in scientific research.

- Industrial Production: Industrial production of the compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, which can then interact with enzymes or receptors in biological systems. The dioxolane ring provides stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

Esters of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl with Different Acids

The dioxolane ring is versatile, allowing esterification with various acids. Key comparisons include:

Key Observations :

Dioxolane Derivatives with Varied Functional Groups

Substitution on the dioxolane ring or adjacent positions alters reactivity:

Key Observations :

- Hydroxyl-containing derivatives (e.g., (2,2-dimethyl-1,3-dioxolan-4-yl)methanol) serve as intermediates for further synthesis but lack the stability of pivalate esters .

- Chiral pivalate derivatives (e.g., 3-((S)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate) are valuable in asymmetric synthesis .

Copolymerization Behavior

The dioxolane-pivalate moiety influences polymerization reactivity:

Key Observations :

- The pivalate group’s steric bulk reduces monomer reactivity compared to less hindered esters (e.g., acrylates).

- Copolymers with dioxolane-pivalate units exhibit enhanced thermal stability due to rigid bicyclic structures .

Physicochemical and Spectroscopic Comparisons

Thermal and Spectral Properties

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| CAS Number | 219663-19-1 |

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate |

The biological activity of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an electrophile in biochemical reactions, allowing it to form covalent bonds with nucleophiles. This property is crucial for its potential therapeutic effects, particularly in inflammatory and pain-related conditions .

Anti-inflammatory Effects

A significant study evaluated the effects of a selenium derivative of this compound (Se-DMC) on inflammation and pain models in mice. The results indicated that Se-DMC significantly reduced paw edema and nociception induced by complete Freund's adjuvant (CFA). Histopathological analyses showed a reduction in dilated lymphatic vessels and lower levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) in treated animals .

Antioxidant Activity

In vitro studies have demonstrated that Se-DMC possesses antioxidant properties. It was shown to scavenge free radicals and reduce oxidative stress markers in various experimental setups. The compound's ability to modulate glutathione S-transferase activity further supports its role as an antioxidant agent .

Antinociceptive Effects

The antinociceptive properties of Se-DMC were assessed through various pain models. The compound effectively reduced pain responses induced by glutamate and acetic acid. Interestingly, the antinociceptive effects were linked to the modulation of serotonergic and glutamatergic systems, indicating a complex mechanism involving neurotransmitter pathways .

Study 1: In Vivo Evaluation

In a controlled study involving male Swiss mice, Se-DMC was administered at varying doses (1 mg/kg to 50 mg/kg) alongside meloxicam. The results showed that Se-DMC not only matched but sometimes exceeded the efficacy of meloxicam in reducing inflammation and pain symptoms. This highlights its potential as an alternative therapeutic agent for conditions like rheumatoid arthritis .

Study 2: In Vitro Antioxidant Assessment

Another study focused on the antioxidant capacity of Se-DMC using assays such as thiobarbituric acid reactive substances (TBARS) and DPPH radical scavenging tests. The findings confirmed that Se-DMC significantly inhibited oxidative stress markers compared to control groups, reinforcing its potential use in oxidative stress-related disorders .

Q & A

Basic: What are the established synthetic routes for (2,2-dimethyl-1,3-dioxolan-4-yl)methyl pivalate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via esterification or transesterification. A common approach involves reacting (2,2-dimethyl-1,3-dioxolan-4-yl)methanol with pivaloyl chloride in anhydrous conditions using a base (e.g., pyridine) to scavenge HCl. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically impact reaction efficiency. For example, low temperatures minimize side reactions like hydrolysis of the dioxolane ring. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product in >85% yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Key signals include the dioxolane methyl groups (δ 1.35–1.41 ppm, singlets) and the pivalate methyls (δ 1.20 ppm, singlet). The methine proton adjacent to the dioxolane oxygen resonates at δ 4.05–4.25 ppm (multiplet) .

- ¹³C-NMR : The carbonyl carbon of the pivalate group appears at δ 178–180 ppm, while the dioxolane carbons are observed at δ 98–110 ppm .

- FT-IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of the pivalate) and 1250–1100 cm⁻¹ (C-O-C stretches of the dioxolane) confirm esterification .

Advanced: How can copolymerization reactivity ratios be determined for this compound with vinyl monomers, and what experimental design optimizes data accuracy?

Methodological Answer:

Copolymerization kinetics are studied using the Mayo-Lewis equation. Design steps:

Monomer Feed Variation : Prepare monomer mixtures at different molar ratios (e.g., 10:90 to 90:10).

Polymerization Conditions : Use radical initiators (e.g., benzoyl peroxide, 1 mol%) in toluene at 50–70°C under inert atmosphere .

Conversion Limitation : Terminate reactions at <15% conversion to ensure the feed ratio remains constant.

Analysis : Quantify unreacted monomers via ¹H-NMR or GC. Calculate reactivity ratios (r₁, r₂) using the Fineman-Ross or Kelen-Tüdős methods.

Example Data (Hypothetical):

| Monomer Pair | r₁ | r₂ | Method | Reference |

|---|---|---|---|---|

| With 2-Vinylpyridine | 0.45 | 1.20 | Fineman-Ross |

Advanced: How can researchers resolve contradictions between X-ray crystallography and NMR data regarding stereochemical configuration?

Methodological Answer:

Discrepancies may arise from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). To resolve:

Variable-Temperature NMR : Monitor splitting of methine proton signals to assess conformational flexibility in the dioxolane ring .

DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.